molecular formula C19H22N2O4S B3203489 N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 1021259-20-0

N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide

Cat. No. B3203489
CAS RN: 1021259-20-0
M. Wt: 374.5 g/mol
InChI Key: PFKZFAKEOLAHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide, also known as AEIBS, is a chemical compound that has been extensively studied for its potential therapeutic applications. AEIBS is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has been found to exhibit anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. Additionally, this compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes. Additionally, this compound has not yet been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide. One area of research could focus on further elucidating the mechanism of action of this compound, which would provide insight into its potential therapeutic applications. Additionally, further studies could be conducted to investigate the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Finally, more research could be done to investigate the potential use of this compound in combination with other drugs for the treatment of cancer.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of this compound as a potential treatment for cancer. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-25-18-8-5-13(2)11-19(18)26(23,24)20-16-7-6-15-9-10-21(14(3)22)17(15)12-16/h5-8,11-12,20H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKZFAKEOLAHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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